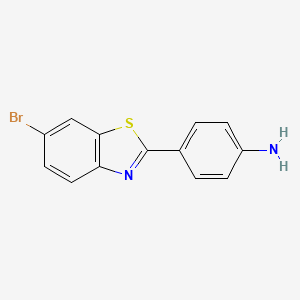

5-(2-Fluorophenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

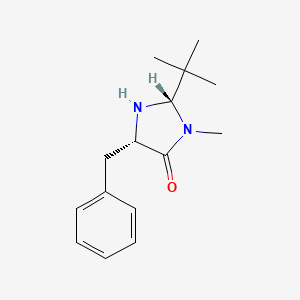

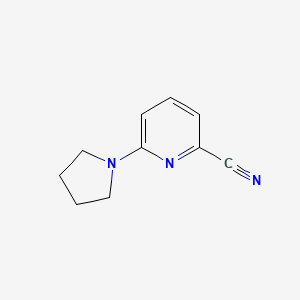

The compound "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss "5-(2-Fluorophenyl)-1,3-thiazol-2-amine," they do provide insights into the synthesis, structure, and properties of related thiazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by treatment with pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was achieved and characterized by various spectroscopic methods . These methods can be adapted for the synthesis of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to optimize the molecular structure and analyze non-covalent interactions, as demonstrated in the study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine . These techniques would be essential in determining the molecular structure of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine."

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation to form polycyclic structures or interactions with carboxylic acids to form cocrystals or salts . The reactivity of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" would likely be influenced by the presence of the fluorophenyl group and the amine functionality, which could participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as fluorescence, can be influenced by the presence of substituents on the aromatic rings . The introduction of electron-withdrawing groups can affect the quantum yields and absorption/emission bands . The presence of the 2-fluorophenyl group in "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" would likely impact its electronic properties and could be studied using fluorescence spectroscopy. Additionally, the compound's solubility, melting point, and stability could be assessed through experimental measurements.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, a study on novel 1,3,4-thiadiazoles and 1,2,4-triazoles derivatives synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide demonstrated in vitro antibacterial and antifungal activities (Dengale et al., 2019). Similarly, 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide derivatives were synthesized and tested against various bacteria and fungi, showing promising antimicrobial properties (Badiger et al., 2013).

Antitumor Activities

Thiazole derivatives have been explored for their potential in cancer treatment. A study on the design and synthesis of 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents highlighted several compounds with significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Synthesis and Characterization

The synthesis and characterization of thiazole compounds are crucial for understanding their chemical properties and potential applications. A study on the microwave-assisted synthesis of novel 1,3,4-thiadiazoles demonstrated the effective creation of these compounds with confirmed structures through spectral data (Dengale et al., 2019). Additionally, the Suzuki-Miyaura Coupling Polymerization study synthesized a thiazole-based polymer, exploring its potential in the field of electronics and photonics (Cetin, 2023).

Photo-degradation Analysis

Analyzing the photo-degradation behavior of thiazole compounds is essential for their stability and application in various fields. A study on the photo-degradation of thiazole-containing compounds revealed insights into their stability under light exposure, which is critical for their use in pharmaceuticals and other applications (Wu et al., 2007).

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTBWNUGNJHAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439573 |

Source

|

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,3-thiazol-2-amine | |

CAS RN |

1025927-65-4 |

Source

|

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)